N-Boc-PEG-t-butyl ester

概要

説明

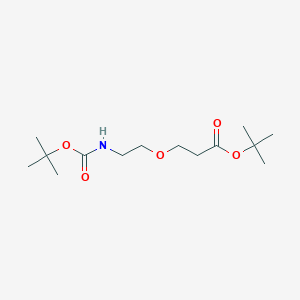

N-Boc-PEG-t-butyl ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a t-butyl ester group, which are commonly used in organic synthesis to protect functional groups during chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

N-Boc-PEG-t-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for Boc deprotection under acidic conditions.

Sodium Hydroxide: Used for ester hydrolysis under basic conditions.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

Deprotected Amine: Formed after Boc deprotection.

Carboxylic Acid: Formed after ester hydrolysis.

Substituted Esters: Formed after nucleophilic substitution.

科学的研究の応用

N-Boc-PEG-t-butyl ester is a polyethylene glycol (PEG)-based compound with a tert-butyloxycarbonyl (Boc) protecting group and a t-butyl ester group, commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . It is widely used in scientific research due to its versatility and stability. The presence of the azide group allows for versatile applications in bioconjugation and Click Chemistry, facilitating the attachment of various biomolecules through stable triazole linkages formed via copper-catalyzed azide-alkyne cycloaddition reactions.

Applications in Scientific Research

This compound has numerous applications in research and therapeutic contexts. Some of its applications include medical research, drug release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligands and polypeptide synthesis .

PROTAC Synthesis

this compound is primarily used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of two ligands, one that binds a target protein and another that binds an E3 ubiquitin ligase, connected by a linker. By bringing the target protein into proximity with the E3 ligase, PROTACs induce ubiquitination and subsequent degradation of the target protein via the proteasome. this compound acts as the linker between these two ligands.

Bioconjugation

this compound can be used to attach therapeutic drugs to carriers like nanoparticles or liposomes. The PEG spacer improves the drug's solubility, stability, and circulation time within the body. Researchers can utilize this compound to label biomolecules like proteins or antibodies with tags or probes for further analysis.

Biosensors

The functional groups of this compound can be exploited to design biosensors. The azide group allows for immobilization of recognition elements onto a surface, while the PEG spacer minimizes nonspecific interactions.

Drug Delivery

PEG-t-butyl ester has a wide range of applications in the pharmaceutical industry, including drug delivery, protein conjugation, and surface modification of drug particles . It is particularly useful in the formulation of poorly soluble drugs, where it can enhance their solubility and bioavailability .

The biological activity of this compound primarily stems from its ability to modify proteins and other biomolecules through its reactive functional groups. The compound effectively interacts with primary amines, such as those found in lysine residues, facilitating protein labeling and modification. This capability is crucial for applications in drug development and therapeutic protein engineering.

Chemical Properties and Structure

This compound consists of several functional groups that contribute to its reactivity and utility:

- Azide Group : Facilitates click chemistry reactions, allowing for selective conjugation with other biomolecules.

- Boc Protection : Provides stability to the amine group until deprotected, enabling controlled reactions.

- PEG Spacer : Enhances solubility and reduces immunogenicity, improving the pharmacokinetic profile of conjugated drugs.

Examples of Use Cases

作用機序

The mechanism of action of N-Boc-PEG-t-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group protects amines from unwanted reactions, while the t-butyl ester group protects carboxylic acids. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules . In the context of PROTACs, the compound acts as a linker that brings together two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .

類似化合物との比較

N-Boc-PEG-t-butyl ester can be compared with other similar compounds such as:

N-Boc-PEG4-t-butyl ester: Similar in structure but with a different polyethylene glycol chain length.

N-Boc-PEG24-t-butyl ester: Contains a longer polyethylene glycol chain, providing different solubility and stability properties.

N-Boc-PEG3-azide: Contains an azide group instead of a t-butyl ester, used in click chemistry reactions.

The uniqueness of this compound lies in its balanced properties of stability, solubility, and reactivity, making it a versatile compound for various applications in scientific research and industry .

生物活性

N-Boc-PEG-t-butyl ester is a significant compound in the field of biochemistry and pharmaceutical research, primarily due to its unique structural characteristics that enhance its biological activity. This article will explore its properties, applications in drug delivery systems, and relevant research findings.

Structural Characteristics

This compound is a derivative of polyethylene glycol (PEG) modified with a tert-butyl ester group and a Boc (tert-butyloxycarbonyl) protecting group. The general structure can be represented as follows:

This configuration provides several advantages:

- Solubility : The PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications.

- Stability : The t-butyl ester contributes to the stability of the compound under physiological conditions.

- Reactivity : The Boc group can be selectively removed to expose reactive amine functionalities for further conjugation with biomolecules.

Applications in Drug Delivery

This compound is primarily utilized in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents. Some of the notable applications include:

- Bioconjugation : Its structure allows for efficient conjugation with proteins, peptides, and small molecules, facilitating targeted drug delivery.

- Prodrug Formation : Compounds with this compound have been investigated as prodrugs, enhancing membrane permeability and bioavailability of active pharmaceutical ingredients (APIs) .

- Targeted Therapies : The compound's ability to link with targeting ligands enables selective delivery of drugs to specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Data

-

Cell Line Studies :

In a study evaluating the biological activity of this compound derivatives on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), it was found that these compounds suppressed cell growth effectively. However, they exhibited lower potency compared to other compounds without the PEG modification . -

Drug Delivery Efficiency :

Research has shown that PEGylated compounds demonstrate improved pharmacokinetics and reduced immunogenicity. For example, liposomal formulations incorporating PEG derivatives have been shown to enhance drug accumulation at tumor sites while decreasing systemic toxicity . -

Biocompatibility Studies :

Compounds similar to this compound have been reported to exhibit low toxicity and high biocompatibility in various biological environments. This characteristic is crucial for their application in clinical settings .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Weight | 597.74 g/mol |

| Purity | ≥95% |

| Applications | Drug delivery, bioconjugation |

| Cell Line Efficacy | Suppressed growth in MCF-7, SK-BR-3, MDA-MB-231 |

| Biocompatibility | Low toxicity; high compatibility |

特性

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140544 | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145119-18-2 | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。